N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Mechanism of Action
Target of Action
Similar compounds, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some thiazole derivatives have been shown to inhibit COX-1 and COX-2, enzymes involved in inflammation .
Biochemical Pathways
For example, thiazole derivatives have been found to impact pathways related to inflammation, cancer, and microbial infections .
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as solubility, stability, and the presence of functional groups that facilitate absorption or distribution .
Result of Action
Based on the activities of similar compounds, it can be inferred that it may have a range of effects, such as inhibiting the growth of microbes, reducing inflammation, or potentially killing cancer cells .
Properties
IUPAC Name |
N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-16(14-8-4-3-5-9-14)19-17-18-12-15(22-17)13-20-10-6-1-2-7-11-20/h3-5,8-9,12H,1-2,6-7,10-11,13H2,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYPZMYCXAGAFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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